molecular formula C4H9N B3342815 3-methylAzetidine CAS No. 35196-99-7

3-methylAzetidine

Cat. No.: B3342815
CAS No.: 35196-99-7
M. Wt: 71.12 g/mol
InChI Key: HTHMVKNHGOVITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylazetidine is a four-membered nitrogen-containing heterocycle. It is a derivative of azetidine, where a methyl group is substituted at the third position of the ring. Azetidines are known for their significant ring strain due to the four-membered ring structure, which makes them highly reactive and useful in various chemical reactions. The presence of the nitrogen atom in the ring also imparts unique chemical properties, making this compound an interesting compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylazetidine typically involves the cyclization of suitable precursors. One common method is the nucleophilic substitution reaction of 3-bromo-3-methylazetidine with various nucleophiles. This method provides access to a wide range of 3-functionalized 3-methylazetidines . Another approach involves the use of palladium-catalyzed cross-coupling reactions starting from 3-iodo-azetidine .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application of the compound.

Mechanism of Action

The mechanism of action of 3-methylazetidine involves its ability to undergo various chemical transformations due to the ring strain and the presence of the nitrogen atom. These properties make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylazetidine is unique due to the presence of the methyl group at the third position, which influences its reactivity and the types of reactions it can undergo. This substitution can also affect the compound’s physical and chemical properties, making it distinct from other azetidine derivatives .

Properties

IUPAC Name

3-methylazetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N/c1-4-2-5-3-4/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTHMVKNHGOVITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

71.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methylAzetidine
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3-methylAzetidine
Reactant of Route 3
3-methylAzetidine
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3-methylAzetidine
Reactant of Route 5
3-methylAzetidine
Reactant of Route 6
3-methylAzetidine

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